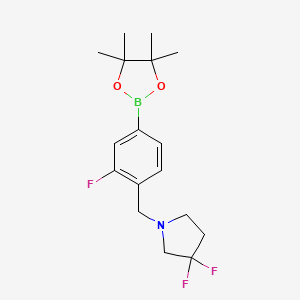
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains both fluorine and boron atoms, making it interesting for various applications.
- The compound’s chemical formula is C16H24B2F2N2O2 .
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine: is a complex organic compound with a unique structure.
Méthodes De Préparation
- Synthetic Routes :
- One common synthetic route involves the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an appropriate pyrrolidine derivative.
- The boron-containing pyridine reacts with the pyrrolidine, leading to the formation of the target compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yields.
Analyse Des Réactions Chimiques
- Reactivity :
- The compound can undergo various reactions, including:
- Substitution : It can participate in nucleophilic substitution reactions due to the presence of the boron atom.
- Oxidation/Reduction : The fluorine atoms make it susceptible to oxidation or reduction.
- The compound can undergo various reactions, including:
- Common Reagents and Conditions :
- Boronic Acid Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) in solvent (e.g., DMF).
- Fluorination Reactions : Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms.
- Major Products :
- The major products depend on the specific reactions and substituents involved.
Applications De Recherche Scientifique
- Chemistry :
- Used as a building block in organic synthesis.
- Boron-containing compounds play a crucial role in Suzuki-Miyaura cross-coupling reactions.
- Biology and Medicine :
- Investigated for potential drug development due to its unique structure.
- Boron-based compounds have applications in cancer therapy and imaging.
- Industry :
- Used in the synthesis of functional materials (e.g., OLEDs, liquid crystals).
Mécanisme D'action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- For drug development, it may interact with specific enzymes, receptors, or cellular pathways.
Comparaison Avec Des Composés Similaires
- Uniqueness :
- Its combination of fluorine, boron, and pyrrolidine moieties sets it apart.
- Unlike simpler boronic acids, this compound has additional functional groups.
- Similar Compounds :
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is structurally related.
- Other boron-containing compounds with similar reactivity may also be relevant.
Remember, this compound’s versatility makes it intriguing for both fundamental research and practical applications.
Propriétés
Formule moléculaire |
C17H23BF3NO2 |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
3,3-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C17H23BF3NO2/c1-15(2)16(3,4)24-18(23-15)13-6-5-12(14(19)9-13)10-22-8-7-17(20,21)11-22/h5-6,9H,7-8,10-11H2,1-4H3 |
Clé InChI |
TUBQAAXIJALBMZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(C3)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


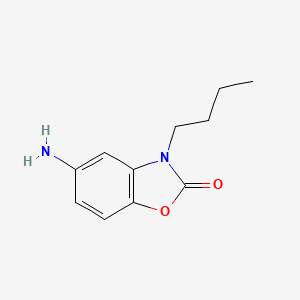
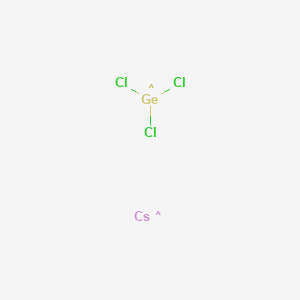



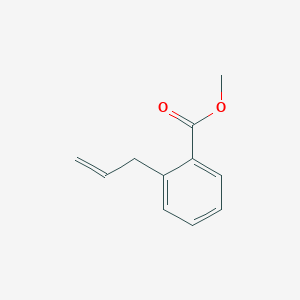
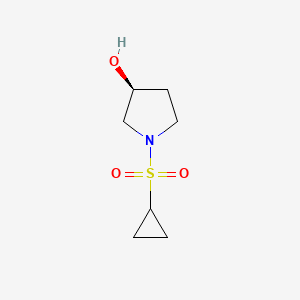
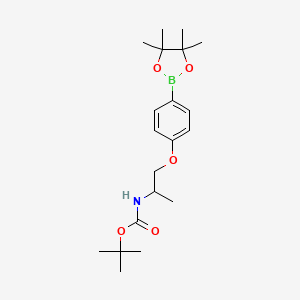

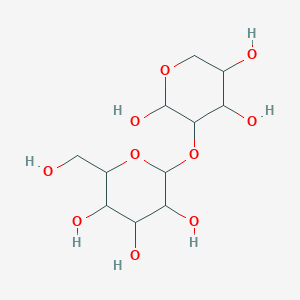
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)



